molecular formula C6H11ClN2S2 B048765 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride CAS No. 179337-57-6

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride

Cat. No.: B048765
CAS No.: 179337-57-6
M. Wt: 210.8 g/mol
InChI Key: WLQPQHGYHHHITD-UHFFFAOYSA-N
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Description

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride is a chemical compound with the molecular formula C6H11ClN2S2. It is known for its unique structure, which includes a thiazole ring fused to an azetidine ring, and a thiol group.

Scientific Research Applications

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

Target of Action

It is used as a reagent in the synthesis of tebipenem tetrahydrate , which is known to have excellent bactericidal activity against β-lactamase-nonproducing, ampicillin-resistant isolates . This suggests that the compound may interact with bacterial cell wall synthesis proteins, similar to other β-lactam antibiotics.

Mode of Action

Given its use in the synthesis of tebipenem tetrahydrate , it can be inferred that it may interfere with bacterial cell wall synthesis, leading to cell death.

Pharmacokinetics

The compound is predicted to have a high solubility , which may impact its bioavailability.

Result of Action

Given its use in the synthesis of tebipenem tetrahydrate , it can be inferred that it may lead to bacterial cell death by interfering with cell wall synthesis.

Action Environment

The compound is stable in an inert atmosphere and at temperatures between 2-8°C . Environmental factors such as temperature, pH, and presence of other substances could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of Tebipenem Tetrahydrate , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process.

Cellular Effects

Given its role in the synthesis of Tebipenem Tetrahydrate , it may influence cell function by contributing to the production of this active metabolite.

Molecular Mechanism

It is known to be a reagent in the synthesis of Tebipenem Tetrahydrate , suggesting that it may exert its effects at the molecular level through this process.

Metabolic Pathways

It is known to be a reagent in the synthesis of Tebipenem Tetrahydrate , suggesting that it may interact with enzymes or cofactors involved in this process.

Preparation Methods

The synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride typically involves the reaction of azetidine derivatives with thiazole compounds under specific conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S2.ClH/c9-5-3-8(4-5)6-7-1-2-10-6;/h5,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQPQHGYHHHITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)N2CC(C2)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475000
Record name 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179337-57-6
Record name 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride in pharmaceutical chemistry?

A: this compound is a crucial building block in the synthesis of tebipenem pivoxil []. Tebipenem pivoxil is an orally available carbapenem antibiotic with broad-spectrum activity. The efficient synthesis of this hydrochloride salt is essential for the production of tebipenem pivoxil.

Q2: What synthetic challenges were addressed in the research regarding this compound?

A: The research focused on optimizing the synthesis of this compound to improve yield, simplify the process, and reduce costs []. The researchers achieved a total yield of 42% for the target compound, demonstrating a significant improvement over previous methods.

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